molecular formula C8H7BrClF6N B5492537 6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B5492537
M. Wt: 346.49 g/mol
InChI Key: CQNJIVNXDXPYJU-UHFFFAOYSA-N
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Description

The compound “6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclic heptane structure, which is a seven-membered ring system. The molecule also contains bromine, chlorine, and trifluoromethyl groups, which can greatly influence its chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclic heptane core provides a rigid structure, while the halogen and trifluoromethyl groups could influence its three-dimensional shape due to their size and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen and trifluoromethyl groups. These groups are often involved in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the trifluoromethyl group) can affect properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields like materials science, pharmaceuticals, or agrochemicals .

Properties

IUPAC Name

6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJIVNXDXPYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Br)NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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